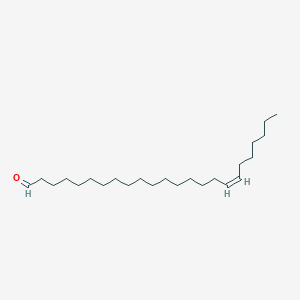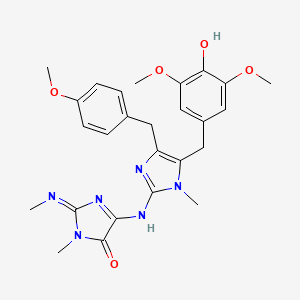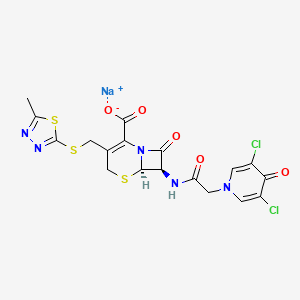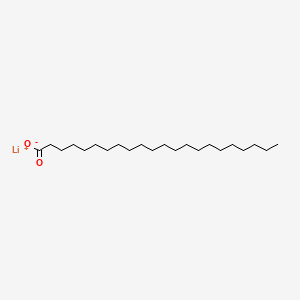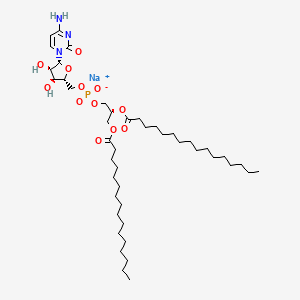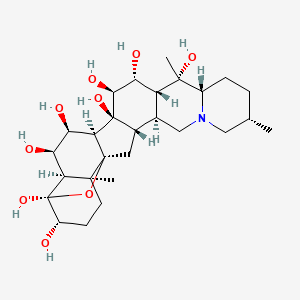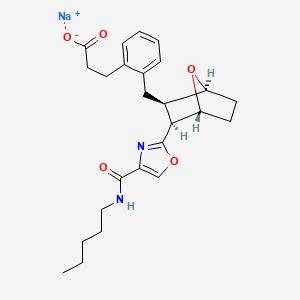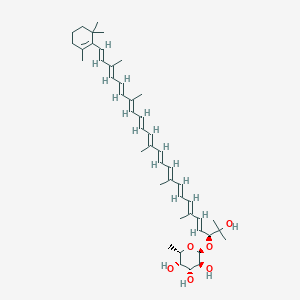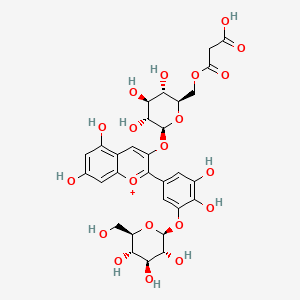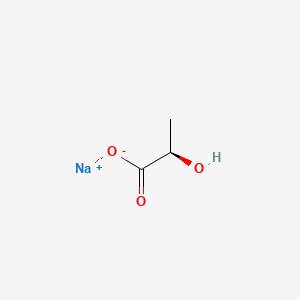
D-乳酸钠
描述
Sodium Lactate, D- is the sodium salt of the dextro isomer of lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, sodium lactate D is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.
科学研究应用
炎症中的作用
D-乳酸钠在各种生理细胞功能中发挥着不可或缺的作用,并在免疫和炎症反应期间有助于能量代谢和信号转导 . 研究发现,它在急性期和慢性炎症反应中的乳酸稳态、乳酸穿梭和乳酸化(“乳酸钟”)中发挥着关键作用 .
对胃肠道疾病的影响
人类肠道中某些细菌会产生D-乳酸。 在某些胃肠道疾病中,细菌D-乳酸的产生增加,并从肠道进入血液 . 人体中D-乳酸的过度积累会导致潜在的危及生命的D-乳酸酸中毒 .
肠道屏障完整性的生物标志物
D-乳酸可能在菌群失调的情况下作为肠道屏障完整性的标志物 . 需要研究将D-乳酸确立为胃肠道疾病的微创生物标志物 .
在代谢状况中的作用
D-乳酸仅在人体组织中以极少量产生,因此在正常生理条件下,血液中无法检测到 . 然而,在某些代谢条件下,D-乳酸的产生会增加 .
培养基补充剂和细胞燃料来源
D-乳酸钠已被用作人类乳腺上皮细胞系(MCF10A)和树突状细胞培养的培养基补充剂和细胞燃料来源 .
肝脏葡萄糖生产中的糖异生底物
在肌肉收缩、伤口愈合、记忆形成和肿瘤发展中的作用
研究表明,乳酸可以调节肌肉收缩、伤口愈合、记忆形成和肿瘤发展 .
葡萄糖生产培养基
属性
CAS 编号 |
920-49-0 |
|---|---|
分子式 |
C3H6NaO3 |
分子量 |
113.07 g/mol |
IUPAC 名称 |
sodium;(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |
InChI 键 |
ZZUUMCMLIPRDPI-HSHFZTNMSA-N |
SMILES |
CC(C(=O)[O-])O.[Na+] |
手性 SMILES |
C[C@H](C(=O)O)O.[Na] |
规范 SMILES |
CC(C(=O)O)O.[Na] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium D-lactate differ from the more common L-lactate in terms of metabolism?
A1: Unlike L-lactate, which is primarily metabolized through glycolysis, D-lactate is metabolized much slower in mammals. D-lactate can be converted into glycogen by the liver [, ]. The rate of D-lactate metabolism can be influenced by the health of the liver, making it a potential marker for liver function [, ].
Q2: Can sodium D-lactate induce panic attacks like sodium L-lactate?
A2: Yes, sodium D-lactate has been shown to induce panic attacks in a subset of patients with panic disorder []. Interestingly, this effect occurs despite its lower metabolic activity compared to L-lactate, suggesting that lactate metabolism might not be the sole factor in triggering panic attacks.
Q3: What happens to the D-lactate levels in calves after intravenous administration?
A3: Following intravenous injection of sodium D-lactate in calves, a significant portion of the administered dose is metabolized, as evidenced by one-compartment and two-compartment analyses of plasma concentration changes and renal clearance []. This indicates the presence of metabolic pathways for D-lactate in calves.
Q4: How does sodium D-lactate affect NAD+ levels and what is the downstream impact on T cell function?
A4: Sodium D-lactate, along with other metabolic interventions like phenformin, has been shown to reduce NAD+ levels, particularly in the context of the tumor microenvironment []. This reduction in NAD+ impairs effector T cell function by decreasing glycolytic flux and impacting Foxp3 stability, ultimately contributing to immunosuppression.
Q5: Can sodium D-lactate be used as a diagnostic tool for liver function?
A5: Research suggests that sodium D-lactate tolerance could potentially serve as a test for hepatic function [, , ]. This is based on the observation that individuals with healthy livers efficiently metabolize D-lactate, while those with liver damage exhibit delayed clearance.
Q6: How does sodium D-lactate compare to sodium L-lactate in terms of its pharmacological effects in sheep?
A6: Studies in sheep indicate that there are distinct pharmacological differences between sodium D-lactate and sodium L-lactate []. While the specific differences aren't detailed in the provided abstract, this highlights the distinct biological activities of these two enantiomers.
Q7: Does sodium D-lactate administration impact lactate levels differently in individuals with psychiatric disorders?
A7: Research exploring carbohydrate metabolism in patients with schizophrenia and manic-depressive psychoses showed altered lactate metabolism following sodium D-lactate infusion [, ]. These findings suggest a potential link between lactate metabolism and these psychiatric conditions.
Q8: How does the distribution of lactate differ within muscle tissue?
A8: Studies using frog muscle tissue demonstrate that D-lactate doesn't diffuse uniformly within the muscle []. The muscle seems to be compartmentalized, with "interspaces" allowing for relatively free diffusion and "cells" showing limited lactate permeability. This compartmentalization appears to be influenced by factors like muscle fatigue and rigor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,9S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1260797.png)
